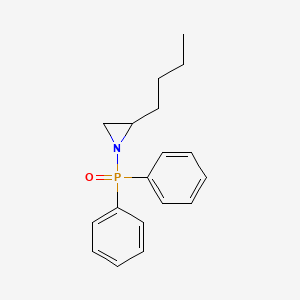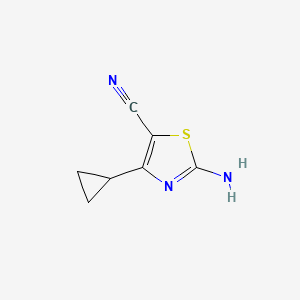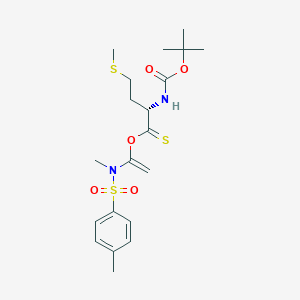
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 1,3-dioxane ring and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 2,2-diethyl-1,3-propanediol in the presence of a catalyst such as boron trifluoride diethyl etherate . The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature for a specified duration.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzoic acid.
Reduction: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific use of the compound.
Comparación Con Compuestos Similares
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with dimethyl substitution on the dioxane ring.
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with a dioxolane ring instead of a dioxane ring.
Uniqueness: 4-(5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy)benzaldehyde is unique due to the presence of both a 1,3-dioxane ring and a methoxyphenoxy group, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11-12,18H,2,9-10H2,1H3 |
Clave InChI |
ISPKJYVROBLARM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


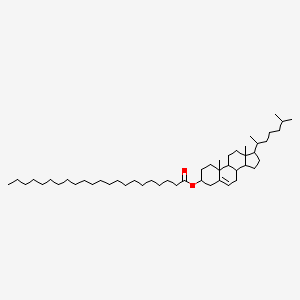
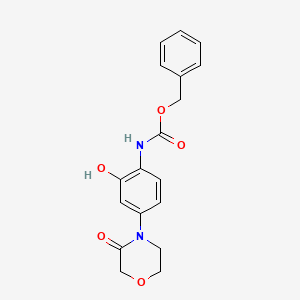
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
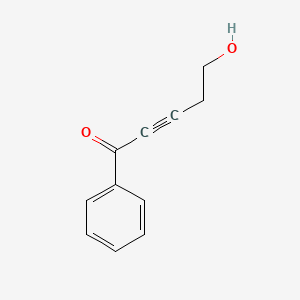
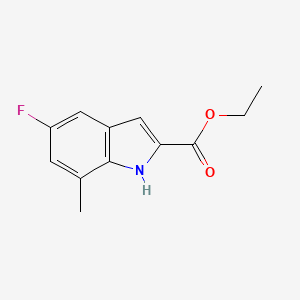
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
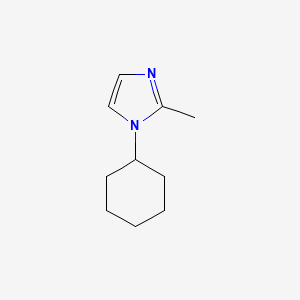
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
